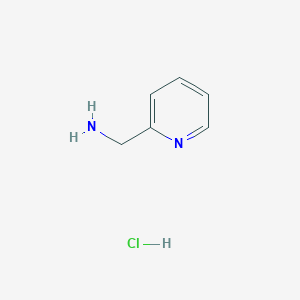

Pyridin-2-ylmethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQQURYZPUHQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50638231 | |

| Record name | 1-(Pyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50638231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84359-11-5 | |

| Record name | NSC142564 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50638231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on Pyridin-2-ylmethanamine Hydrochloride

Abstract: This technical guide provides an in-depth analysis of Pyridin-2-ylmethanamine hydrochloride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document delineates its core physical and chemical properties, spectroscopic characteristics, reactivity, and applications, with a focus on its role in coordination chemistry and pharmaceutical synthesis. Furthermore, it offers detailed protocols and safety guidelines to ensure its effective and safe utilization in a laboratory setting.

Nomenclature and Molecular Structure

Pyridin-2-ylmethanamine, also widely known as 2-picolylamine, is an organic compound featuring a pyridine ring substituted at the 2-position with an aminomethyl group.[1] The hydrochloride salt is the protonated form of this amine, which exists as a crystalline solid, enhancing its stability and ease of handling compared to the air-sensitive liquid free base.[1]

-

IUPAC Name: 1-(Pyridin-2-yl)methanamine hydrochloride

-

Common Names: 2-Picolylamine hydrochloride, 2-(Aminomethyl)pyridine hydrochloride

-

CAS Number: 3731-51-9 (Free Base)[2]

-

Molecular Formula: C₆H₉ClN₂

-

Molecular Weight: 144.61 g/mol

The structure consists of a pyridinium cation and a chloride anion. The positive charge is localized on the protonated aminomethyl group and, through resonance, delocalized across the pyridine ring.

Caption: Structure of this compound.

Physicochemical Properties

The properties of this compound differ significantly from its free base form. The data presented below is for the free base unless otherwise specified, as it is more commonly reported. The hydrochloride salt is a solid with higher water solubility and a significantly higher melting point.

| Property | Value | Source(s) |

| Appearance | Colorless to yellowish oily liquid (Free Base) | [1][3] |

| Melting Point | -20 °C (Free Base) | [4] |

| Boiling Point | 82-85 °C @ 12 mmHg; 203 °C @ 760 mmHg (Free Base) | [1][4][5] |

| Density | 1.049 g/mL at 25 °C (Free Base) | [4][5] |

| Flash Point | 90 °C (194 °F) | [1][5] |

| Water Solubility | Soluble | [1] |

| pKa | pKₐ₁: 2.31 (+2); pKₐ₂: 8.79 (+1) (at 25 °C) | [1] |

| Refractive Index | n²⁰/D 1.544 - 1.578 (Free Base) | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for verifying the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protonation of the amine and pyridine nitrogen results in a significant downfield shift for all protons compared to the free base.[6] The spectrum is expected to show four distinct aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) protons, and a broad signal for the ammonium (-NH₃⁺) protons. The integration of these signals would correspond to a 4:2:3 ratio.

-

¹³C NMR: The spectrum will display six signals corresponding to the five carbons of the pyridine ring and the one methylene carbon.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands include a broad N-H stretch for the ammonium group (around 3000-3200 cm⁻¹) and C=N and C=C stretching vibrations characteristic of the aromatic pyridine ring (around 1400-1600 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show a parent ion peak corresponding to the cationic portion of the molecule, [M+H]⁺, at m/z 109.1.

Chemical Properties and Reactivity

Ligand and Coordination Chemistry

Pyridin-2-ylmethanamine is a classic bidentate ligand, capable of coordinating to a metal center through both the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the primary amine.[4] This chelation forms a stable five-membered ring, a common motif in coordination chemistry. This property is foundational to its use in catalysis and the formation of novel metal complexes.

Caption: Chelation of a metal ion by Pyridin-2-ylmethanamine.

A notable application is in the synthesis of Baratta's catalyst, RuCl₂(PPh₃)₂(ampy), which is highly efficient for transfer hydrogenation reactions.[4] Additionally, iron complexes of this ligand have been shown to exhibit spin crossover behavior, a property of interest in materials science.[4]

Reactivity in Organic Synthesis

As a primary amine, this compound is a versatile building block in organic synthesis.[1][7] It serves as a nucleophile in various reactions. Before use in most organic reactions, it must be neutralized with a base to liberate the free amine. A common application is in reductive amination to form secondary amines, a key step in the synthesis of many pharmaceutical targets.[8][9]

Exemplary Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of a secondary amine using Pyridin-2-ylmethanamine, adapted from methodologies found in patent literature.[9]

-

Reaction Setup: In a round-bottomed flask, dissolve the aldehyde or ketone substrate (1.0 eq.) in a suitable alcoholic solvent, such as methanol (MeOH).

-

Amine Addition: Add this compound (1.1 eq.) followed by a non-nucleophilic base like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 eq.) to liberate the free amine in situ.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise.

-

Scientist's Note: NaBH₃CN and STAB are preferred over the more reactive NaBH₄ because they are less likely to reduce the starting aldehyde or ketone, selectively reducing the protonated imine intermediate.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Caption: Workflow for a typical reductive amination reaction.

Applications in Drug Discovery and Materials Science

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Pyridin-2-ylmethanamine provides a strategic entry point for incorporating this scaffold.

-

Antitubercular Agents: Derivatives have been designed as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for developing new treatments for tuberculosis.[11]

-

Central Nervous System (CNS) Agents: Certain derivatives act as 5-HT₁ₐ receptor agonists, showing potential for development as antidepressants and analgesics.[12]

-

Anticancer Research: It has been used to synthesize platinum(II) complexes that interact with DNA, exhibiting moderate cytotoxicity and potential as anticancer agents.

-

Materials Science: The free amine is used to functionalize polymer resins to facilitate the adsorption of specific metal ions from aqueous solutions.

Safety, Handling, and Storage

Pyridin-2-ylmethanamine and its salts are corrosive and require careful handling.[3][13]

| Hazard Information | Details |

| GHS Pictograms | GHS05 (Corrosive) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[1][3][4] H335: May cause respiratory irritation.[3][4] H302 + H312: Harmful if swallowed or in contact with skin.[13] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][14] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P310: Immediately call a POISON CENTER or doctor/physician.[3] |

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[15] Avoid direct contact with the substance.[15] Ensure that eyewash stations and safety showers are readily accessible.[3][13]

-

Storage: Store in a cool, well-ventilated, dry area in a tightly sealed container.[3][15] The free base is sensitive to air and moisture and should be stored under an inert atmosphere (e.g., Argon).[1][15]

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[15][16]

-

Decomposition: Thermal decomposition may produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and oxides of nitrogen.[3][15]

Conclusion

This compound is a compound of significant utility in both academic research and industrial drug development. Its value stems from the combination of a primary amine nucleophile and the electronically distinct pyridine scaffold. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the synthesis of novel catalysts, materials, and therapeutic agents.

References

- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

- Google Patents. (n.d.). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

-

Li, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

Wikipedia. (n.d.). 2-Picolylamine. Retrieved from [Link]

-

Bligh, S.W.A., et al. (2009). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch, University of Westminster. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-Picolylamine CAS#: 3731-51-9. Retrieved from [Link]

-

Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques. Retrieved from [Link]

Sources

- 1. 2-Picolylamine | 3731-51-9 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 2-Picolylamine - Wikipedia [en.wikipedia.org]

- 5. chemwhat.com [chemwhat.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. CAS 3731-53-1: 4-Pyridinemethanamine | CymitQuimica [cymitquimica.com]

- 8. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 9. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. pharmacopoeia.com [pharmacopoeia.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.ca [fishersci.ca]

Technical Guide: Stability Profiling and Degradation Pathways of Pyridin-2-ylmethanamine Hydrochloride

[1]

Executive Summary

Pyridin-2-ylmethanamine hydrochloride (also known as 2-picolylamine HCl or 2-(aminomethyl)pyridine HCl) is a critical bidentate ligand in coordination chemistry and a versatile intermediate in pharmaceutical synthesis.[1][2][3][4] While the hydrochloride salt form offers improved stability over the free base, it introduces specific challenges related to hygroscopicity and ionic degradation mechanisms.

This guide provides a comprehensive technical analysis of the compound's stability profile. It details the mechanistic pathways of degradation—specifically oxidative deamination and dimerization—and establishes a self-validating analytical framework for quality control in drug development environments.

Physicochemical Profile & Stability Baseline

Understanding the intrinsic properties of the molecule is the prerequisite for any stability study. The presence of both a pyridine ring and a primary benzylic-type amine creates a unique reactivity profile.[1]

| Property | Value / Characteristic | Stability Implication |

| CAS Number | 3731-51-9 (Free base) / Salt specific | Unique identifier for regulatory filing.[1] |

| Structure | Pyridine ring substituted at C2 with a methylamine group. | The benzylic position is susceptible to auto-oxidation.[1] |

| pKa | ~8.8 (Amine), ~2.3 (Pyridine N) | At physiological pH, the amine is protonated, offering some oxidative protection. |

| Hygroscopicity | High (HCl salt) | Prone to deliquescence; moisture uptake accelerates hydrolysis and ionic mobility. |

| Melting Point | ~150–152 °C (HCl salt) | Sharp endotherm indicates purity; broadening indicates degradation. |

The pH-Stability Relationship

The stability of Pyridin-2-ylmethanamine is heavily pH-dependent.[1]

-

Acidic Conditions (pH < 4): The protonated ammonium group (

) is electron-withdrawing and resistant to oxidation.[1] The molecule is maximally stable here. -

Basic Conditions (pH > 9): The free amine (

) is released. The lone pair becomes available for radical attack, leading to rapid oxidative deamination and subsequent dimerization.

Degradation Pathways: Mechanistic Analysis

The degradation of this compound follows three primary vectors: Oxidative Deamination, Dimerization, and Photolysis.[1]

Oxidative Deamination (The Primary Pathway)

Like benzylamine, the methylene bridge adjacent to the pyridine ring is the "weak link." Upon exposure to air (specifically radical initiators) or strong oxidants, the C-H bond at the benzylic position is abstracted.

-

Radical Formation: Abstraction of a benzylic hydrogen forms a carbon-centered radical stabilized by the pyridine ring.

-

Imine Intermediate: Reaction with

leads to a peroxide radical, eventually eliminating water/ammonia to form the imine or aldehyde directly. -

Terminal Product: The intermediate hydrolyzes to Picolinaldehyde (2-Pyridinecarboxaldehyde) . Further oxidation yields Picolinic Acid .

Dimerization (Condensation)

Once Picolinaldehyde is generated (via Pathway 2.1), it acts as an electrophile reacting with the remaining intact Pyridin-2-ylmethanamine.[1]

-

Mechanism: Nucleophilic attack of the primary amine on the aldehyde carbonyl.

-

Product: Formation of a Schiff Base Dimer (N-(pyridin-2-ylmethyl)-1-(pyridin-2-yl)methanimine).[1] This is a common yellow/orange impurity observed in aged samples.

Photolytic Degradation

The pyridine ring absorbs strongly in the UV region. Prolonged exposure to UV light (specifically <300 nm) can induce ring-opening reactions or polymerization of the degradation products, resulting in intractable tars.

Visualization of Degradation Pathways

The following diagram illustrates the causal relationships between these pathways.

Caption: Mechanistic flow of Pyridin-2-ylmethanamine degradation showing oxidation to aldehyde/acid and subsequent dimerization.

Analytical Strategy: Self-Validating Protocols

To monitor these pathways, a robust Reverse Phase HPLC (RP-HPLC) method is required.[1] Standard C18 columns may show peak tailing due to the interaction between the basic pyridine nitrogen and residual silanols.

Recommended HPLC Methodology

-

Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) to minimize silanol interactions.[1] Alternatively, use a HILIC mode for the polar HCl salt.

-

Mobile Phase A: 10mM Ammonium Acetate buffer (pH 8.0) or 0.1% TFA (pH 2.0). Note: High pH suppresses protonation, improving peak shape for basic pyridines.

-

Mobile Phase B: Acetonitrile (ACN).

-

Detection: UV at 254 nm (Pyridine

transition).

Method Development Decision Tree

Caption: Decision logic for optimizing HPLC separation of basic pyridine derivatives.

Forced Degradation (Stress Testing) Protocols

These protocols are designed to validate the analytical method's specificity (ability to separate degradants from the API).

Acid/Base Hydrolysis

Although the C-N bond is robust, these tests screen for unexpected lability.

-

Preparation: Dissolve API to 1 mg/mL in 0.1 N HCl (Acid) and 0.1 N NaOH (Base).

-

Stress: Reflux at 60°C for 4–8 hours.

-

Neutralization: Neutralize samples to pH 7.0 before injection.

-

Target: Look for Picolinic acid (hydrolysis of potential oxidative intermediates) or ring degradation.

Oxidative Stress (Critical)

This is the most relevant stress test for this molecule.

-

Preparation: Dissolve API to 1 mg/mL in 3%

. -

Stress: Incubate at Room Temperature (RT) for 2–24 hours. Caution: Pyridines can form N-oxides under harsh conditions.[1]

-

Observation: Watch for the emergence of Picolinaldehyde (early eluter) and N-oxide species.

Photostability[1]

-

Preparation: Solid state (thin layer in quartz dish) and Solution (1 mg/mL in quartz vial).

-

Stress: Expose to 1.2 million lux hours (ICH Q1B standard).

-

Control: Wrap a duplicate sample in aluminum foil to distinguish thermal effects from light effects.

Storage and Handling Recommendations

Based on the degradation pathways identified, the following storage protocols are mandatory to ensure integrity.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Long term) | Slows kinetic rate of auto-oxidation and dimerization.[1] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen, preventing the radical initiation step of Pathway 2.1. |

| Container | Amber Glass / Opaque | Blocks UV light to prevent photolytic ring opening. |

| Desiccant | Required | The HCl salt is hygroscopic; moisture facilitates hydrolysis and caking. |

References

-

National Institutes of Health (NIH) . (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

Technical Guide: Pyridin-2-ylmethanamine Hydrochloride in Organic Synthesis

Executive Summary

Pyridin-2-ylmethanamine hydrochloride (also known as 2-picolylamine hydrochloride) is a high-value bifunctional building block in organic and organometallic synthesis. Its utility stems from the coexistence of a basic primary amine (pKₐ ~8.8) and a pyridine nitrogen (pKₐ ~5.2) separated by a single methylene spacer. This specific geometry allows it to act as a versatile bidentate ligand, a precursor for tripodal ligands (e.g., TPA/TPEN), and a pharmacophore scaffold in kinase inhibitors and metallo-enzyme targeting drugs.

While the free base (CAS 3731-51-9) is a liquid prone to oxidation and carbonate formation upon air exposure, the hydrochloride salt (typically dihydrochloride, CAS 7003-74-9) offers superior shelf-stability. However, its successful application requires precise "free-basing" protocols to unlock the nucleophilicity of the primary amine without compromising the pyridine ring's integrity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 1-(Pyridin-2-yl)methanamine dihydrochloride |

| Common Name | 2-Picolylamine[1][2] · 2HCl |

| CAS No.[1][3] (Free Base) | 3731-51-9 |

| CAS No. (2HCl Salt) | 7003-74-9 |

| Molecular Formula | C₆H₁₀Cl₂N₂ (Salt) / C₆H₈N₂ (Base) |

| Molecular Weight | 181.06 g/mol (Salt) / 108.14 g/mol (Base) |

| pKₐ (Pyridine N) | ~2.3 (in salt form), ~5.2 (free base) |

| pKₐ (Primary Amine) | ~8.8 |

| Solubility | Salt: Water, Methanol. Base: DCM, Chloroform, Toluene. |

Structural Reactivity Analysis

The molecule features two distinct nitrogen centers. The primary amine (-NH₂) is the kinetic nucleophile, readily participating in alkylation and condensation reactions. The pyridine nitrogen is less nucleophilic but acts as a thermodynamic anchor for metal coordination. In the hydrochloride form, both nitrogens are protonated (

Critical Protocol: Controlled Free-Basing

Why this matters: Direct use of the hydrochloride salt in non-polar solvents or base-sensitive reactions (e.g., organometallic catalysis) often leads to poor yields or catalyst poisoning. You must generate the free base in situ or isolate it prior to the main reaction.

Workflow Diagram: Activation & Reactivity

Caption: The activation workflow from stable salt to reactive nucleophile is the critical first step in all synthetic applications.

Method A: Isolation of Free Base (For anhydrous reactions)

-

Dissolution: Dissolve 10 mmol of 2-picolylamine·2HCl in minimal water (approx. 5 mL).

-

Basification: Cool to 0°C. Add 5M NaOH dropwise until pH > 12. The solution will become cloudy as the free amine oils out.

-

Extraction: Extract immediately with Dichloromethane (DCM) (3 x 10 mL).

-

Note: Avoid prolonged exposure to air to prevent carbonate formation.

-

-

Drying: Dry combined organics over anhydrous

or -

Concentration: Remove solvent under reduced pressure (keep bath < 40°C) to yield the pale yellow oil. Use immediately.

Method B: In Situ Neutralization (For reductive aminations)

For reactions in methanol or ethanol, add the salt directly to the vessel followed by 1.0 - 2.0 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) . Stir for 15 minutes before adding the electrophile (aldehyde/ketone).

Application I: Synthesis of Tripodal Ligands (TPA)

Tris(2-pyridylmethyl)amine (TPA) is a canonical ligand in bioinorganic chemistry, used to model non-heme iron enzymes. The synthesis relies on the double alkylation of 2-picolylamine.

Mechanistic Insight

The reaction is a nucleophilic substitution (

Synthetic Protocol (TPA Synthesis)

Reference: Canary et al. (1998) Inorg. Synth. [1]

-

Reagents:

-

2-Picolylamine (Free base): 1.0 eq

-

2-Picolyl chloride hydrochloride: 2.1 eq

-

NaOH (aq): Excess (to maintain basic pH)

-

-

Procedure:

-

Combine reagents in water/DCM biphasic mixture.

-

Stir vigorously at room temperature for 2-3 days.

-

The biphasic condition acts as a phase-transfer system, keeping the alkylated product in the organic layer and preventing quaternization.

-

-

Purification:

-

Separate organic layer, dry, and evaporate.

-

Recrystallize from hexane/ethyl acetate to yield white crystals.

-

Application II: Pharmaceutical Intermediates (Reductive Amination)

In drug discovery, the 2-picolyl group is often introduced to improve solubility (via protonation of the pyridine) or to target metallo-enzymes (via chelation).

Reaction Pathway

The reaction proceeds via the formation of an imine (Schiff base) followed by hydride reduction.

Caption: Standard reductive amination pathway. The pyridine ring remains spectator during the imine reduction.

Optimized Protocol

-

Imine Formation:

-

Dissolve Aldehyde (1.0 eq) and 2-Picolylamine (1.1 eq) in 1,2-Dichloroethane (DCE) or Methanol.

-

Crucial: If using the HCl salt, add 1.1 eq of TEA.

-

Stir for 30-60 mins to ensure imine formation.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

-

STAB is preferred over

because it selectively reduces the imine without reducing the aldehyde starting material, preventing side reactions. -

Stir at room temperature for 4-16 hours.

-

-

Workup:

-

Quench with saturated

. -

Extract with DCM.

-

Purify via flash chromatography (typically requires 1-5% MeOH in DCM due to polarity).

-

Safety & Stability Guidelines

-

Hygroscopicity: The hydrochloride salt is extremely hygroscopic. Store in a desiccator. If the solid becomes sticky/wet, recrystallize from Ethanol/Ether before use to ensure accurate stoichiometry.

-

Corrosivity: The free base is corrosive and a skin irritant. It can cause severe eye damage. Always handle in a fume hood.

-

Storage:

-

Salt: Room temperature, dry, sealed.

-

Free Base: 2-8°C, under Argon/Nitrogen. Darkens upon oxidation.

-

References

-

Canary, J. W., Wang, Y., & Roy, R. (1998). Tris[(2-pyridyl)methyl]amine (TPA) and (+)-Bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethylamine (α-MeTPA). Inorganic Syntheses, 32, 70-75. Link

-

Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Journal of Organic Chemistry, 61(11), 3849-3862.[4] Link

-

Sigma-Aldrich. Product Specification: 2-Picolylamine.[5][1][6][2][7][8] Link[6][2]

-

Fringuelli, F., et al. (2004). Solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine. Journal of Organic Chemistry. Link

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Picolylamine - Wikipedia [en.wikipedia.org]

- 3. 2-吡啶甲基胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 2-Picolylamine | CAS#:3731-51-9 | Chemsrc [chemsrc.com]

- 6. 2-Picolylamine - Wikipedia [en.wikipedia.org]

- 7. purexpharmaceuticals.com [purexpharmaceuticals.com]

- 8. 2-Picolylamine | 3731-51-9 | TCI AMERICA [tcichemicals.com]

Methodological & Application

Application Note: Pyridin-2-ylmethanamine Hydrochloride in Transition Metal Catalysis

Abstract

Pyridin-2-ylmethanamine (2-picolylamine) is a versatile bidentate (

Part 1: Ligand Profile & Activation Strategy

The "Why" of the Hydrochloride Salt

Expert Insight: Novice researchers often struggle with the free base of 2-picolylamine because it rapidly absorbs atmospheric moisture and CO

Activation Protocols

Choose the protocol based on your application's sensitivity to water and salt byproducts.

Protocol A: In-Situ Deprotonation (One-Pot)

Best for: Robust catalytic systems (e.g., aqueous/alcohol solvents) or when salt byproducts (e.g.,

-

Weighing: Calculate the molar amount of Pyridin-2-ylmethanamine

2HCl. -

Solvent Addition: Suspend the salt in the reaction solvent (e.g., Methanol, Ethanol, or 2-Propanol).

-

Base Addition: Add 2.05 equivalents of Triethylamine (

) or DBU per mole of ligand.-

Note: The solution will clarify as the free amine is released and the organic ammonium chloride dissolves (or precipitates, depending on solvent).

-

-

Metal Addition: Add the metal precursor (e.g.,

) directly to this mixture.

Protocol B: Biphasic Extraction (Isolation of Free Base)

Best for: Air-sensitive organometallics or strictly anhydrous non-polar solvents (Toluene, THF).

-

Dissolution: Dissolve 5.0 g of the HCl salt in 15 mL of minimal distilled water.

-

Neutralization: Slowly add 5M NaOH until pH > 12. The oil (free amine) will separate.

-

Extraction: Extract 3x with Dichloromethane (DCM).

-

Drying: Dry combined organic layers over anhydrous

for 30 mins. -

Concentration: Filter and remove solvent via rotary evaporation.

-

Storage: Store the resulting pale yellow oil under Argon at 4°C. Use within 48 hours.

Part 2: Application Case Studies

Application 1: Ruthenium-Catalyzed Transfer Hydrogenation

Context: This is the "Gold Standard" application for the mono-ligand. The primary amine (

Experimental Workflow: Synthesis of trans-RuCl

(PPh

)

(Picam)

Target Complex: trans-Dichlorobis(triphenylphosphine)(2-aminomethylpyridine)ruthenium(II)

Reagents:

- (Precursor)[1]

-

Pyridin-2-ylmethanamine

2HCl -

Triethylamine (

) -

Solvent: Dichloromethane (DCM) and Hexane

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Ligand Activation: Add Pyridin-2-ylmethanamine

2HCl (1.0 mmol) and DCM (10 mL). Add -

Complexation: Add

(1.0 mmol). The solution typically changes color (often brown to orange/red) as the labile -

Reaction: Stir at Room Temperature (RT) for 4–6 hours.

-

Purification: Concentrate the solution to ~2 mL. Slowly layer Hexane (20 mL) on top to induce crystallization.

-

Isolation: Filter the orange/yellow crystals, wash with cold hexane, and dry under vacuum.

Catalytic Reaction (Transfer Hydrogenation):

-

Substrate: Acetophenone (1.0 mmol).

-

Catalyst: 0.5 mol% of the isolated Ru-complex.

-

H-Source: 2-Propanol (also acts as solvent).[2]

-

Base: KOH (1.0 mol%) - Crucial for generating the active hydride species.

-

Conditions: Reflux (82°C) for 30-60 mins.

Visualization: Catalytic Cycle & Mechanism

The following diagram illustrates the "Metal-Ligand Cooperative" mechanism where the ligand's

Application 2: Copper-Mediated ATRP (Polymerization)

Context: In Atom Transfer Radical Polymerization, the ligand solubilizes the Copper halide and tunes the redox potential (

Protocol: In-Situ Catalyst Generation

-

Monomer Prep: De-inhibit Styrene or Methyl Methacrylate (pass through basic alumina).

-

Catalyst Stock: In a vial, combine:

- (1.0 equiv)

-

Pyridin-2-ylmethanamine (Free base form, prepared via Protocol B) (2.0 equiv for bidentate coordination).

-

Solvent (e.g., Anisole).

-

Observation: The solution should turn dark brown/green (Cu(I) complex).

-

Polymerization: Inject Monomer, Initiator (e.g., Ethyl

-bromoisobutyrate), and Catalyst Stock into a degassed reactor. -

Temperature: Heat to 90-110°C.

Data Summary: Ligand Impact on ATRP

| Parameter | 2-Picolylamine (Bidentate) | TPMA (Tetradentate) | Impact on Process |

| Cu(I) Stability | Moderate | High | Bidentate ligands may require higher catalyst loading. |

| Rxn Rate ( | Slower | Faster | Picolylamine is better for controlling highly reactive monomers. |

| Polydispersity | 1.2 - 1.4 | < 1.1 | TPMA offers tighter control; Picolylamine is more cost-effective. |

Part 3: Troubleshooting & Optimization

Common Failure Modes

-

Precipitate in Reaction: If using the HCl salt with

or-

Solution: Use Protocol B (Isolation) to remove chloride ions before introducing the metal.

-

-

Low Activity in Hydrogenation: Often due to "poisoning" by excess acid.

-

Solution: Ensure the

used for neutralization is slightly excess (2.1 equiv) or wash the isolated ligand thoroughly.

-

-

Blue Color in Cu(I) ATRP: Indicates oxidation to Cu(II).

-

Solution: Degas solvents more rigorously (Freeze-Pump-Thaw x 3 cycles).

-

Storage of the Hydrochloride

-

Store in a desiccator.

-

Unlike the liquid amine, the HCl salt does not require refrigeration, but keep it away from strong bases and ammonia vapors.

References

-

Ruthenium Hydrogenation Catalysis

- Title: Ruthenium(II)

- Source: Molecules (MDPI), 2022.

-

URL:[Link]

-

ATRP Ligand Design

- Title: Atom Transfer Radical Polymerization Catalyzed by Copper(I) and Picolylamine Complexes.

- Source: Macromolecules (ACS), 1999.

-

URL:[Link]

-

General Ligand Coordination

-

MOF Immobilization

Sources

- 1. Diverse Functionalization of Ruthenium-Chelated 2-Picolylamines: Oxygenation, Dehydrogenation, Cyclization, and N-Dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Ruthenium-Picolylamine-Incorporated Mixed-Linker MOFs: Highly Active Heterogeneous Catalysts for Olefin and Aldehyde Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Practical Guide to the Chichibabin Amination of Pyridin-2-ylmethanamine Derivatives

For: Researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction: Strategic Amination of the Pyridine Core

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, remains a cornerstone of heterocyclic chemistry for the direct amination of pyridine and related azine scaffolds.[1][2][3] This nucleophilic aromatic substitution (SNAr) reaction utilizes a potent alkali metal amide, typically sodium amide (NaNH₂), to install an amino group onto an electron-deficient carbon, most commonly at the C2 or C6 position, with the formal displacement of a hydride ion.[1][4][5] The resulting aminopyridines are not merely synthetic curiosities; they are privileged structures and vital intermediates in medicinal chemistry, forming the core of numerous pharmaceuticals.[4][6][7]

This guide provides a detailed experimental framework for applying the Chichibabin reaction to a specific and valuable substrate class: Pyridin-2-ylmethanamine derivatives. These molecules already possess an amino-functionalized side chain at the C2 position. The primary objective is the regioselective introduction of a second amino group onto the pyridine ring, typically at the C6 position, to generate 2,6-diaminopyridine scaffolds. Understanding the interplay between the directing effect of the pyridine nitrogen and the existing C2 substituent is crucial for achieving high yields and predictable outcomes. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations inherent to this powerful transformation.

The Reaction Mechanism: A Stepwise Perspective

The Chichibabin amination proceeds via a well-established addition-elimination mechanism.[1][4][5] The reaction is driven by the potent nucleophilicity of the amide anion and the thermodynamic stability gained by restoring the aromaticity of the pyridine ring.

-

Coordination and Activation: The sodium cation (Na⁺) from sodium amide is believed to coordinate with the lone pair of the pyridine nitrogen. This coordination enhances the electrophilicity of the α-carbons (C2 and C6), making them more susceptible to nucleophilic attack.[2][4]

-

Nucleophilic Addition: The highly nucleophilic amide anion (⁻NH₂) attacks the electron-deficient C6 position (C2 is sterically hindered by the existing methanamine substituent), breaking the aromaticity of the ring. This forms a resonance-stabilized anionic σ-adduct, often referred to as a Meisenheimer-like intermediate.[1][2] The formation of this intermediate is often accompanied by the appearance of a deep red or brown color, a visual indicator of reaction progress.[1][7]

-

Aromatization via Hydride Elimination: The σ-adduct rearomatizes by eliminating a hydride ion (H⁻) from the C6 position. This is typically the rate-determining step of the reaction.[1][5]

-

Deprotonation and Hydrogen Evolution: The expelled hydride ion is a very strong base and immediately deprotonates either the newly installed amino group or another available proton source (like ammonia, if present) to form hydrogen gas (H₂).[1] The evolution of gas is another key indicator that the reaction is proceeding.

-

Aqueous Workup: The reaction mixture contains the sodium salt of the aminopyridine product. A final quenching and workup step with water neutralizes this salt to yield the desired 2,6-disubstituted pyridine derivative.[1][4]

Caption: Figure 1: Chichibabin Reaction Mechanism.

Detailed Experimental Protocol

This protocol provides a generalized procedure. Specific reaction times, temperatures, and quantities should be optimized for each unique Pyridin-2-ylmethanamine derivative.

Materials and Equipment

-

Reagents:

-

Pyridin-2-ylmethanamine derivative (1.0 eq)

-

Sodium amide (NaNH₂) (1.5 - 2.5 eq)

-

Anhydrous solvent (e.g., toluene, xylene, or N,N-dimethylaniline)

-

Saturated aqueous ammonium chloride (NH₄Cl) or ice-cold water for quenching

-

Extraction solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))

-

Brine (saturated NaCl solution)

-

Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel or powder funnel, oven-dried

-

Thermometer or thermocouple

-

Inert gas supply (Nitrogen or Argon) with bubbler

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

CRITICAL SAFETY PRECAUTIONS: Handling Sodium Amide

Sodium amide is a dangerously reactive solid. Strict adherence to safety protocols is mandatory.

-

Water Reactivity: NaNH₂ reacts violently with water, releasing flammable ammonia gas and significant heat.[8][9] All operations must be conducted under strictly anhydrous conditions.

-

Peroxide Formation: Upon exposure to air and light, NaNH₂ can form highly explosive superoxides and peroxides.[8][9] This is often indicated by a yellow or brownish discoloration. DO NOT USE discolored sodium amide. If observed, contact your institution's Environmental Health & Safety (EHS) office immediately for disposal.[8]

-

Handling: Always handle NaNH₂ in a fume hood or glove box under an inert atmosphere.[8][10] Wear a fire-retardant lab coat, chemical splash goggles, and heavy-duty, impervious gloves.[8][9][11]

-

Spills & Fire: In case of a spill, cover with dry sand.[8] For fires, use a Class D dry powder extinguisher (e.g., Met-L-X) or smother with dry sand.[8] NEVER use water, carbon dioxide, or halogenated extinguishers. [8]

Step-by-Step Experimental Procedure

Caption: Figure 2: Experimental Workflow.

-

Inert Atmosphere Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and powder funnel. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas. Maintain a positive pressure of nitrogen or argon throughout the experiment.

-

Charging the Flask: Charge the flask with the Pyridin-2-ylmethanamine derivative (1.0 eq) and anhydrous solvent (e.g., toluene, sufficient to create a stirrable slurry, typically 5-10 mL per mmol of substrate). Begin stirring.

-

Addition of Sodium Amide: Carefully and slowly add the sodium amide (1.5-2.5 eq) in small portions through the powder funnel. A slight exotherm may be observed.

-

Reaction: Once the addition is complete, heat the mixture to reflux (typically 110-140°C for toluene or xylene).[12][13] The reaction progress can be monitored by the visible evolution of hydrogen gas (bubbling) and a deepening of the mixture's color to dark red or brown.[1][7] Maintain reflux for 4-12 hours, monitoring by TLC or LC-MS if desired.

-

Quenching: After the reaction is deemed complete, cool the flask to 0°C in an ice bath. CAUTION: The quenching process is highly exothermic and releases ammonia gas. Perform this step slowly and carefully in a well-ventilated fume hood. Slowly and dropwise, add saturated aqueous NH₄Cl or ice-cold water to the stirred mixture until all unreacted NaNH₂ is destroyed and gas evolution ceases.

-

Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. If solids are present, they may need to be dissolved with additional water and organic solvent. Separate the organic and aqueous layers. Extract the aqueous layer two more times with the chosen organic solvent (e.g., DCM or EtOAc).

-

Washing and Drying: Combine all organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.

Data, Analysis, and Expected Outcomes

Key Reaction Parameters

The efficiency of the Chichibabin reaction is sensitive to several factors. The following table provides a template for optimization studies.

| Parameter | Range/Value | Rationale & Impact on Outcome |

| Substrate | Pyridin-2-ylmethanamine | The electronic nature of substituents on the side-chain amine can influence ring reactivity. |

| NaNH₂ Equiv. | 1.5 - 2.5 eq | A slight excess is required to drive the reaction to completion. Too much can lead to side reactions like diamination at the C4 position.[14] |

| Solvent | Toluene, Xylene | Must be anhydrous and inert to NaNH₂. The boiling point determines the reaction temperature.[1][13] |

| Temperature | 110 - 150 °C | Higher temperatures generally increase the reaction rate, but can also lead to byproduct formation. The reaction typically requires heating.[7] |

| Time | 4 - 12 h | Reaction time must be optimized to ensure complete conversion without significant product degradation. |

| Typical Yield | 40 - 75% | Yields are highly substrate-dependent and sensitive to reaction conditions and moisture exclusion. |

Analytical Characterization

-

Reaction Monitoring: Progress can be followed by withdrawing small, quenched aliquots for analysis by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[15]

-

Product Identification: The structure of the final, purified product should be confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR: To confirm the regiochemistry of amination and overall structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic N-H stretching frequencies of the primary amine.

-

Scientific Integrity & Field-Proven Insights

Expertise: The "Why" Behind the Protocol

-

Choice of Regioselectivity: Amination occurs at C6 due to a combination of electronic and steric effects. The pyridine nitrogen strongly activates the C2 and C6 positions for nucleophilic attack.[12][16] With a substituent already at C2, the C6 position becomes the most sterically accessible and electronically favorable site.

-

Anhydrous Conditions: The necessity for a completely dry, inert environment cannot be overstated. Sodium amide is a powerful base and will preferentially react with any available protic source, primarily water, which would quench the reagent and halt the reaction.

-

Solvent Choice: High-boiling aprotic solvents like toluene or xylene are standard because they are inert to the reaction conditions and allow for the necessary thermal energy to overcome the activation barrier of hydride elimination.[1]

-

Quality of Sodium Amide: Anecdotal and published evidence suggests that exceptionally pure NaNH₂ may result in sluggish reactions. It is theorized that trace impurities in commercial-grade NaNH₂ may have a catalytic effect, though the exact mechanism is not fully elucidated.[12]

Trustworthiness: Troubleshooting and Self-Validation

A robust protocol anticipates potential failures. Here are common issues and their solutions:

-

Problem: Reaction fails to initiate (no color change or gas evolution).

-

Cause: Presence of moisture in the solvent or on glassware; inactive (e.g., peroxidized) sodium amide.

-

Solution: Ensure all solvents are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Dry all glassware in an oven (>120°C) for several hours and assemble hot under a positive inert gas flow. Use a fresh, unopened container of NaNH₂ that appears as a fine, white-to-grey powder.

-

-

Problem: Low yield of the desired product.

-

Cause: Insufficient reaction time or temperature; inefficient quenching or extraction.

-

Solution: Increase reaction time and/or switch to a higher-boiling solvent like xylene. Ensure the aqueous layer is thoroughly extracted (at least 3x) during work-up, as aminopyridines can have some water solubility.

-

-

Problem: Formation of significant byproducts.

-

Cause: Over-amination (diamination) or dimerization. Dimerization of the starting material can be a competing pathway.[1] Using a large excess of NaNH₂ might lead to amination at the C4 position as well.[14]

-

Solution: Reduce the equivalents of NaNH₂ to ~1.5 eq. Ensure a homogenous temperature is maintained to avoid localized "hot spots" that might promote side reactions.

-

References

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Chemistry & Biodiversity.

- Sodium Amide. Princeton University Environmental Health and Safety.

- Sodium amide Safety D

- Material Safety Data Sheet - Sodium amide. (2005). Cole-Parmer.

- Chichibabin pyridine synthesis. (N/A). Chemeurope.com.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025).

- The Chichibabin amination reaction. (2018).

- SAFETY DATA SHEET - Sodium Amide. (2018). Spectrum Chemical.

- SODAMIDE EXTRA PURE Safety D

- Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University.

- Chichibabin reaction. Wikipedia.

- Advances in the Study of the Chichibabin Reaction. (2025).

- Chichibabin Reaction. Name Reactions in Organic Synthesis.

- Chichibabin pyridine synthesis. Wikipedia.

- Chichibabin Reaction. (2026). Slideshare.

- The Chichibabin Pyridine Synthesis. (2022). Royal Society of Chemistry.

- 3-aminopyridine. Organic Syntheses.

- A simple synthesis of aminopyridines: use of amides as amine source. (2010). SciELO.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.

- Chichibabin amination: Easy mechanism. (2022). Chemistry Notes.

- Chichibabin reaction.

- Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. (2021). Synform.

- Chichibabin reaction.

- Nucleophilic Arom

- NAS with Pyridine--the Chichibabin Reaction & Adding to C2/C4. (2020). YouTube.

- ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW.

- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace.

Sources

- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 2. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Chichibabin Reaction | PPTX [slideshare.net]

- 4. scientificupdate.com [scientificupdate.com]

- 5. myttex.net [myttex.net]

- 6. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 7. researchgate.net [researchgate.net]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. lobachemie.com [lobachemie.com]

- 11. aksci.com [aksci.com]

- 12. chemistnotes.com [chemistnotes.com]

- 13. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]

- 14. thieme.de [thieme.de]

- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 16. researchgate.net [researchgate.net]

The Strategic Application of Pyridin-2-ylmethanamine Hydrochloride in the Synthesis of Novel Anti-inflammatory Agents

Introduction: A Privileged Scaffold in Inflammation Research

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutics. When functionalized to Pyridin-2-ylmethanamine, it becomes a versatile building block, particularly in the synthesis of Schiff bases and their metal complexes, which have demonstrated a broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[2][3] This technical guide provides an in-depth exploration of the use of Pyridin-2-ylmethanamine hydrochloride in the synthesis of anti-inflammatory agents, detailing the underlying scientific rationale, comprehensive experimental protocols, and insights into their mechanisms of action.

Causality of Experimental Choices: Why Pyridin-2-ylmethanamine?

The selection of Pyridin-2-ylmethanamine as a foundational reagent in the synthesis of anti-inflammatory compounds is a deliberate choice rooted in established structure-activity relationships (SAR). The key attributes that underscore its utility are:

-

The Bidentate Ligand Nature: The pyridyl nitrogen and the primary amine of Pyridin-2-ylmethanamine allow it to act as a bidentate ligand, capable of chelating with metal ions. This property is crucial for the synthesis of metallo-Schiff base complexes, which often exhibit enhanced biological activity compared to the free ligands.[3]

-

The Azomethine Bridge Formation: The primary amine readily undergoes condensation with aldehydes to form a Schiff base, containing an imine or azomethine (-C=N-) group. This linkage is not merely a structural element but is often critical for the compound's biological activity.[2]

-

Modulation of Pharmacological Activity: The pyridine ring itself can interact with biological targets through hydrogen bonding and π-π stacking. Furthermore, substitutions on the pyridine ring or the aldehyde partner in the Schiff base synthesis allow for the fine-tuning of the molecule's electronic and steric properties, thereby optimizing its anti-inflammatory potency.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of a representative Schiff base anti-inflammatory agent derived from this compound and a substituted salicylaldehyde, followed by a standard in vivo anti-inflammatory assay.

Part 1: Synthesis of a Pyridin-2-ylmethanamine-derived Schiff Base

The following protocol details the synthesis of a Schiff base from this compound and 5-bromosalicylaldehyde. The hydrochloride salt requires deprotonation, which is typically achieved using a mild organic base like triethylamine.

Materials and Reagents:

-

This compound

-

5-Bromosalicylaldehyde

-

Triethylamine (Et3N)

-

Absolute Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Filtration apparatus (Büchner funnel and flask)

Protocol:

-

Deprotonation of the Amine Salt: In a 100 mL round-bottom flask, dissolve this compound (1.44 g, 10 mmol) in 20 mL of absolute ethanol. To this solution, add triethylamine (1.4 mL, 10 mmol) dropwise while stirring at room temperature. The triethylamine acts as a base to neutralize the hydrochloride, liberating the free amine.

-

Aldehyde Addition: In a separate beaker, dissolve 5-bromosalicylaldehyde (2.01 g, 10 mmol) in 20 mL of absolute ethanol. Add this solution to the stirred solution of the free amine from step 1.

-

Condensation Reaction: Fit the round-bottom flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. The formation of the Schiff base is typically monitored by TLC.

-

Reaction Monitoring: Periodically (e.g., every hour), take a small aliquot of the reaction mixture and spot it on a TLC plate. Develop the plate using a suitable solvent system (e.g., ethyl acetate:hexane, 1:4). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

-

Isolation and Purification: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. The Schiff base product often precipitates out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the synthesized Schiff base can be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Visualization of the Synthesis Workflow:

Caption: Synthesis workflow for a pyridin-2-ylmethanamine-derived Schiff base.

Part 2: In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[4][5][6]

Materials and Reagents:

-

Wistar rats (150-200 g)

-

Synthesized Schiff base compound

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Carrageenan solution (1% w/v in normal saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

-

Plethysmometer

Protocol:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week before the experiment. Divide the animals into groups (n=6 per group): a control group (vehicle only), a standard group (Indomethacin), and one or more test groups (synthesized compound at different doses).

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally to the respective groups one hour before the induction of inflammation.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the anti-inflammatory effect.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of Pyridin-2-ylmethanamine-derived compounds are often multifactorial. Two of the most well-documented mechanisms are the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes (COX-1 and COX-2) are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Schiff bases derived from pyridin-2-ylmethanamine have been shown to be effective COX inhibitors.[7][8]

Visualization of the Prostaglandin Biosynthesis Pathway:

Caption: Inhibition of COX enzymes in the prostaglandin pathway.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a transcription factor and plays a critical role in regulating the immune response to infection and inflammation.[9] Aberrant activation of the NF-κB pathway is implicated in many inflammatory diseases. Some pyridine-containing compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[10][11]

Visualization of the NF-κB Signaling Pathway:

Caption: Potential inhibition of the NF-κB signaling pathway.

Data Presentation: A Summary of Anti-inflammatory Activity

The following tables summarize the anti-inflammatory activity of representative Schiff bases and their metal complexes derived from pyridin-2-ylmethanamine or its close analogs. This data highlights the potential of this class of compounds as anti-inflammatory agents.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity

| Compound ID | Schiff Base Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound A | N-(salicylidene)-2-aminomethylpyridine | >100 | 15.2 | >6.5 | [7][8] |

| Compound B | N-(5-bromosalicylidene)-2-aminomethylpyridine | 85.6 | 8.3 | 10.3 | [7][8] |

| Compound C | N-(5-nitrosalicylidene)-2-aminomethylpyridine | 92.1 | 7.5 | 12.3 | [7][8] |

| Celecoxib | Standard Drug | 15.0 | 0.04 | 375 | [7] |

Note: Data is representative and compiled from studies on analogous compounds.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

| Compound ID | Dose (mg/kg) | Maximum % Inhibition of Edema | Time of Max. Inhibition (hours) | Reference |

| Schiff Base Ligand | 50 | 45.8% | 3 | [4][5] |

| Cu(II) Complex | 50 | 62.5% | 3 | [4][5] |

| Indomethacin | 10 | 75.2% | 3 | [4][5] |

Note: Data is representative and compiled from studies on analogous compounds.

Conclusion: A Promising Avenue for Drug Discovery

This compound has proven to be a highly effective and versatile starting material for the synthesis of novel anti-inflammatory agents. The straightforward formation of Schiff bases and their subsequent coordination with metal ions provide a rich chemical space for the development of compounds with potent and potentially selective anti-inflammatory activity. The ability of these compounds to target key inflammatory pathways, such as the cyclooxygenase and NF-κB signaling cascades, underscores their therapeutic potential. The protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore this promising class of compounds in the ongoing quest for safer and more effective anti-inflammatory drugs.

References

Sources

- 1. Anti-inflammatory Activity of Taraxacum officinale on Carrageenan-induced Paw Edema in Wistar Rats [arccjournals.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. ijcrt.org [ijcrt.org]

- 4. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) Synthesis, characterization, molecular docking, ADMET prediction, and anti-inflammatory activity of some Schiff bases derived from salicylaldehyde as a potential cyclooxygenase inhibitor [academia.edu]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Pyridin-2-ylmethanamine Hydrochloride

Welcome to the technical support center for the purification of crude Pyridin-2-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Here, you will find a blend of theoretical principles and practical, field-proven protocols to help you achieve the desired purity for your downstream applications.

I. Understanding the Challenges: Common Impurities and Their Origins

The first step in any successful purification is to understand the potential impurities in your crude material. The primary synthetic route to Pyridin-2-ylmethanamine involves the reduction of 2-cyanopyridine. This process, while generally efficient, can lead to several byproducts that may be carried through to the final hydrochloride salt.

Common Impurities and Their Sources:

| Impurity | Chemical Name | Source | Impact on Downstream Applications |

| Unreacted Starting Material | 2-Cyanopyridine | Incomplete reduction of the nitrile group. | Can interfere with subsequent reactions and introduce unwanted nitrogen functionalities. |

| Over-reduction Products | Piperidine-2-ylmethanamine | Reduction of the pyridine ring under harsh hydrogenation conditions. | Alters the aromaticity and basicity of the molecule, impacting its chemical properties. |

| Hydrolysis Byproducts | Picolinamide, Picolinic Acid | Hydrolysis of the nitrile group in 2-cyanopyridine, especially if water is present during the reaction or workup.[1][2][3][4] | Can introduce acidic impurities that may affect reaction pH and lead to salt formation issues. |

| Residual Solvents | e.g., Ethanol, Methanol, THF | Solvents used during the synthesis, workup, or initial precipitation of the hydrochloride salt. | May interfere with analytical characterization and can be toxic in final drug products. |

II. Purification Strategies: A Head-to-Head Comparison

The choice of purification method is critical and depends on the nature of the impurities, the scale of your experiment, and the desired final purity. Below is a comparison of the most effective techniques for this compound.

| Purification Technique | Principle | Ideal for Removing | Advantages | Disadvantages |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Small amounts of soluble impurities and for improving crystalline form. | Cost-effective, scalable, and can yield high-purity material. | Requires finding a suitable solvent system; potential for product loss in the mother liquor. |

| Acid-Base Extraction | Partitioning of the basic amine (as the free base) and acidic or neutral impurities between an organic and an aqueous phase. | Acidic and neutral impurities. | Effective for removing a wide range of non-basic impurities. | Requires conversion to the free base and back to the salt, adding extra steps; potential for emulsions. |

| Column Chromatography | Separation based on the differential adsorption of the compound and impurities onto a stationary phase. | Impurities with different polarities, including closely related structural analogs. | High resolution and can separate complex mixtures. | Can be time-consuming, requires larger volumes of solvent, and may not be ideal for large-scale purifications. |

III. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My this compound won't crystallize out of solution, even after cooling.

A1: This is a common issue often related to the choice of solvent or the presence of impurities.

-

Causality: The compound may be too soluble in the chosen solvent even at low temperatures, or impurities may be inhibiting crystal nucleation.

-

Troubleshooting Steps:

-

Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of your compound.

-

Induce crystallization:

-

Seeding: Add a small crystal of pure this compound to the solution.

-

Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.

-

-

Add an anti-solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid. Then, add a drop or two of the original solvent to redissolve the precipitate and allow for slow cooling. Common anti-solvents for polar compounds include ethers (like diethyl ether or MTBE) or hydrocarbons (like hexanes).

-

Re-evaluate your solvent system: Your compound may be too soluble. Refer to the solvent screening table in the detailed protocols section to choose a more suitable solvent or solvent mixture.

-

Q2: My compound "oils out" instead of forming crystals.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.

-

Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated at a temperature above the compound's melting point. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.

-

Troubleshooting Steps:

-

Lower the crystallization temperature: Ensure that the solution is allowed to cool slowly to a temperature well below the melting point of your compound before inducing crystallization.

-

Use a lower-boiling solvent: If possible, choose a recrystallization solvent with a lower boiling point.

-

Increase the solvent volume: Add more of the hot solvent to the oiled-out mixture to fully dissolve it, and then allow it to cool slowly. This reduces the saturation level at higher temperatures.

-

Consider a different solvent system: A solvent system where the compound has slightly lower solubility at elevated temperatures may prevent oiling out.

-

Column Chromatography Troubleshooting

Q3: My compound is streaking or tailing on the silica gel column.

A3: This is a classic problem when purifying basic compounds like amines on acidic silica gel.

-

Causality: The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad, tailing peaks.

-

Troubleshooting Steps:

-

Add a basic modifier to the eluent: Incorporate a small amount (0.5-2% v/v) of a volatile base like triethylamine (TEA) or pyridine into your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

-

Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a reverse-phase C18 column if your compound and impurities have suitable solubility in common reverse-phase solvents.

-

Run the chromatography on the free base: If feasible, convert the hydrochloride salt to the free base before chromatography. The free base is generally less polar and may exhibit better chromatographic behavior on silica gel. You can then reform the hydrochloride salt after purification.

-

IV. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. Optimal solvent selection is key and should be determined experimentally.

1. Solvent Screening:

-

Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

-

Solvent Suitability Table (Qualitative):

Solvent Solubility (Pyridin-2-ylmethanamine HCl) Notes Water High Good for dissolving, may require an anti-solvent for good recovery. Methanol High Similar to water, can be a good primary solvent. Ethanol Moderate to High A good candidate for single-solvent recrystallization. Isopropanol Moderate May provide a good balance of solubility for recrystallization. Acetonitrile Low to Moderate Can be a good recrystallization solvent or anti-solvent. Ethyl Acetate Very Low Likely to be a good anti-solvent. | Acetone | Low | Can be considered as a recrystallization or anti-solvent. |

2. Recrystallization Procedure (Example with Ethanol/Ethyl Acetate):

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If there are any insoluble impurities, perform a hot filtration to remove them.

-

Slowly add ethyl acetate (anti-solvent) to the hot solution until a slight turbidity persists.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.

-

Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum.

Caption: Workflow for the recrystallization of this compound.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for removing neutral or acidic impurities.

-

Dissolve the crude this compound in water.

-

Make the aqueous solution basic (pH > 10) by the slow addition of a concentrated base, such as 6 M NaOH, while cooling in an ice bath. This will convert the hydrochloride salt to the free base.

-

Extract the aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate. The free base will move into the organic layer.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and filter.

-

To recover the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the purified salt with a small amount of the organic solvent used for the extraction.

-

Dry the purified product under vacuum.

Caption: Workflow for purification via acid-base extraction.

V. Purity Assessment: Analytical Methods

Confirming the purity of your final product is a critical step. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

General HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20mM potassium phosphate, pH 3.0). A typical gradient might run from 10% to 70% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Interpreting the Results:

-

A pure sample should show a single major peak.

-

The presence of other peaks indicates impurities. The area of each peak can be used to estimate the relative amount of each component.

-

Retention times can be compared to known standards of potential impurities for identification.

VI. Stability and Storage

-

Stability: this compound is generally a stable crystalline solid. However, like many amine salts, it can be hygroscopic. Prolonged exposure to high temperatures or strong bases should be avoided. Studies on similar aminopyridine compounds have shown good stability for extended periods when stored in dry conditions at room temperature.[5][6][7]

-

Storage: Store the purified material in a tightly sealed container in a cool, dry place, away from light and moisture. For long-term storage, refrigeration is recommended.

VII. References

-

Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry. [Link]

-

Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.

-

Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]

-

Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link]

-

HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. CNKI. [Link]

-

Substances yield after recrystallization from different solvents. ResearchGate. [Link]

-